Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is a complex organic compound characterized by its unique molecular structure This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the acetyloxy group and the 5-bromo-2-thiazolyl group requires specific reagents and conditions. For instance, the acetyloxy group can be introduced through acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base. The 5-bromo-2-thiazolyl group can be introduced via a substitution reaction using a thiazole derivative and a brominating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Thiazole derivatives and brominating agents for introducing the 5-bromo-2-thiazolyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide cores but different functional groups.
Thiazole derivatives: Compounds containing the thiazole ring, which may have different substituents.
Uniqueness
Benzamide, 2-(acetyloxy)-N-(5-bromo-2-thiazolyl)-3-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Properties
CAS No. |
868529-42-4 |
---|---|
Molecular Formula |
C13H11BrN2O3S |
Molecular Weight |
355.21 g/mol |
IUPAC Name |
[2-[(5-bromo-1,3-thiazol-2-yl)carbamoyl]-6-methylphenyl] acetate |
InChI |
InChI=1S/C13H11BrN2O3S/c1-7-4-3-5-9(11(7)19-8(2)17)12(18)16-13-15-6-10(14)20-13/h3-6H,1-2H3,(H,15,16,18) |
InChI Key |
DGGPHBXUPFVKQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=C(S2)Br)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.